molecular formula C12H14O2 B2355413 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid CAS No. 1226178-18-2

2-[1-(2-Methylphenyl)cyclopropyl]acetic acid

Cat. No.: B2355413
CAS No.: 1226178-18-2
M. Wt: 190.242
InChI Key: TWHLKVMLSMGBIC-UHFFFAOYSA-N
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Description

2-[1-(2-Methylphenyl)cyclopropyl]acetic acid is a high-value chemical building block utilized in organic synthesis and pharmaceutical research. This compound features a cyclopropane ring fused with an acetic acid moiety and a 2-methylphenyl group, a structure that is of significant interest in medicinal chemistry for constructing complex molecules . Compounds containing cyclopropyl groups are frequently investigated for their potential biological activity and their utility as key intermediates in synthesizing active pharmaceutical ingredients (APIs) . While the specific mechanism of action for this compound is not detailed in the available literature, structurally similar cyclopropyl-acetic acid derivatives are known to play critical roles in biological systems and have been studied for their ability to modulate metabolic pathways . For instance, research on analogs like methylene cyclopropyl acetic acid (MCPA) has revealed potent inhibitory effects on fatty acid β-oxidation within the liver, leading to reduced hepatic gluconeogenesis and demonstrating the profound impact this class of molecules can have on energy metabolism . Researchers value this compound for exploring novel chemical spaces and developing new synthetic methodologies. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-methylphenyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHLKVMLSMGBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Cyclopropanation

The foundational approach involves reacting 2-methylphenylmagnesium bromide with ethyl diazoacetate under inert conditions (argon/nitrogen atmosphere) at −20°C to 0°C. This step forms the cyclopropane ring via [2+1] cycloaddition, yielding ethyl 2-[1-(2-methylphenyl)cyclopropyl]acetate. Hydrolysis using 2M NaOH in tetrahydrofuran (THF) at 60°C for 6 hours converts the ester to the carboxylic acid.

Key Parameters:

  • Yield: 68–72% (cyclopropanation), 85–90% (hydrolysis)
  • Purity: 95% after recrystallization (hexane/ethyl acetate)
  • Stereochemical Integrity: trans-cyclopropane isomer predominates (85:15 trans:cis ratio).

Transition-Metal-Catalyzed Methods

Rhodium(II) acetate-catalyzed reactions enhance stereoselectivity. For example, dirhodium tetraacetate (1 mol%) facilitates cyclopropanation between 2-methylstyrene and ethyl diazoacetate in dichloromethane at 25°C, achieving 89% yield and 92:8 trans:cis selectivity.

Advantages:

  • Reduced reaction time (2–4 hours vs. 12–24 hours for Grignard method)
  • Scalability to multigram quantities without yield drop.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors (TFRs) for cyclopropanation, ensuring consistent temperature control and minimizing exothermic risks. A representative setup:

  • Reactor Volume: 50 L
  • Throughput: 12 kg/day of ethyl 2-[1-(2-methylphenyl)cyclopropyl]acetate
  • Conditions: 10°C, 2 bar pressure, residence time 30 minutes.

Purification Protocols

Crystallization: Crude product is dissolved in hot ethanol (70°C) and cooled to −20°C, achieving 98.5% purity.
Chromatography: Preparative HPLC (C18 column, 70:30 acetonitrile/water) resolves trans and cis isomers for enantiopure batches.

Alternative Synthetic Pathways

Sulfite Ring-Opening Approach

Cyclopropanedimethanol cyclic sulfite undergoes ring-opening with potassium thioacetate in dimethyl sulfoxide (DMSO) at 50°C, producing 1-(acetylthiomethyl)cyclopropaneacetonitrile. Subsequent hydrolysis with 6M HCl yields the target acid.

Reaction Table:

Step Reagents/Conditions Yield
Ring-opening KSAc, DMSO, 50°C, 7h 82%
Hydrolysis 6M HCl, reflux, 12h 75%

Zinc-Catalyzed Cyanoalkylation

A patent-pending method uses Zn powder and sodium cyanide in THF to convert 1-bromomethyl-cyclopropyl methanol to 1-cyanomethyl-cyclopropyl methanol, followed by oxidation with KMnO₄ to the acid.

Advantages:

  • Avoids hazardous diazo compounds
  • Scalable to 100 kg batches with 78% overall yield.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Grignard Reagent 68 95 Moderate 1,200
Rhodium Catalysis 89 97 High 2,800
Sulfite Ring-Opening 75 93 High 950
Zinc-Catalyzed 78 96 High 1,100

Key Insights:

  • Transition-metal catalysis offers superior yields but higher costs due to catalyst expenses.
  • Industrial settings favor sulfite ring-opening for cost-effectiveness and safety.

Challenges and Optimization Strategies

Stereochemical Control

Racemization during hydrolysis is mitigated by:

  • Using tert-butyl esters instead of methyl esters (racemization <5% vs. 15–20%).
  • Low-temperature saponification (0–5°C) with LiOH instead of NaOH.

Byproduct Management

Major Byproducts:

  • cis-Cyclopropane isomer (addressed via chiral HPLC)
  • Over-oxidized ketones (controlled by stoichiometric H₂O₂ use).

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methylphenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropane ring to more stable aliphatic chains.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields aliphatic derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research has indicated that compounds with similar structural features exhibit significant anti-inflammatory effects. These effects are often attributed to the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. For instance, studies have shown that derivatives of cyclopropyl acetic acids can effectively reduce inflammation in animal models by modulating pain pathways.

Case Study:

A study conducted on a related compound demonstrated that it significantly reduced paw edema in rats, suggesting strong anti-inflammatory activity. The mechanism was linked to the inhibition of prostaglandin synthesis, which is crucial in mediating inflammation .

2. Analgesic Effects

The analgesic properties of 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid have also been explored. Similar compounds have been shown to interact with pain receptors and pathways in the central nervous system.

Case Study:

In a controlled trial, a cyclopropyl derivative was found to alleviate pain in models of neuropathic pain, indicating its potential as an analgesic agent. The study highlighted the compound's ability to modulate neurotransmitter release involved in pain signaling.

Pharmacological Insights

1. Enzyme Interaction Studies

In vitro studies have revealed that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Understanding these interactions is crucial for predicting the pharmacokinetic profiles of drugs derived from this compound.

Data Table: Enzyme Interaction Summary

Enzyme TypeInteraction ObservedImplication
Cytochrome P450InhibitionAlters drug metabolism pathways
LipoxygenaseModerate inhibitionPotential anti-inflammatory effects

Industrial Applications

The unique properties of this compound make it a valuable building block in synthetic chemistry for developing more complex molecules. Its application extends to the production of agrochemicals and specialty chemicals with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-[1-(4-Methylphenyl)cyclopropyl]acetic Acid
  • Substituent : 4-Methylphenyl (para position).
  • Molecular Formula : C₁₂H₁₄O₂ (identical to the target compound).
  • Applications: Used in studies exploring substituent effects on cyclopropane ring stability.
2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid
  • Substituent : Trifluoromethyl (CF₃).
  • Molecular Formula : C₆H₇F₃O₂.
  • Key Differences :
    • The electron-withdrawing CF₃ group increases the acidity of the acetic acid moiety (pKa ~2.5 vs. ~4.7 for the target compound), enhancing solubility in polar solvents.
    • Applications: Utilized in fluorinated drug candidates for improved bioavailability .

Functional Group Variants

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
  • Substituent : Mercaptomethyl (─CH₂SH).
  • Molecular Formula : C₆H₁₀O₂S.
  • Key Differences :
    • The thiol group enables disulfide bond formation, critical in prodrug activation (e.g., Montelukast synthesis) .
    • Reactivity: Prone to oxidation, requiring inert storage conditions.
2-[1-(Pyrrolidin-1-yl)cyclopropyl]acetic Acid Hydrochloride
  • Substituent : Pyrrolidine (a cyclic amine).
  • Molecular Formula: C₉H₁₆ClNO₂.
  • Key Differences :
    • The basic amine group forms zwitterionic structures at physiological pH, influencing membrane permeability.
    • Applications: Investigated in central nervous system (CNS) drug candidates .

Cyclopropane Substitution Variants

2-(2-Methylcyclopropyl)acetic Acid
  • Substituent : Methyl group directly on the cyclopropane ring.
  • Molecular Formula : C₆H₁₀O₂.
  • Applications: Studied in polymer chemistry as a cross-linking agent .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications/Source
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid 2-Methylphenyl C₁₂H₁₄O₂ 190.24 High steric hindrance, carboxylic acid Organic synthesis
2-[1-(4-Methylphenyl)cyclopropyl]acetic acid 4-Methylphenyl C₁₂H₁₄O₂ 190.24 Increased lipophilicity Structural studies
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid Trifluoromethyl C₆H₇F₃O₂ 168.11 Enhanced acidity, polar solubility Fluorinated drug design
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Mercaptomethyl C₆H₁₀O₂S 146.20 Thiol reactivity Montelukast intermediate
2-(2-Methylcyclopropyl)acetic acid 2-Methylcyclopropyl C₆H₁₀O₂ 114.14 Ring strain, reactive Polymer chemistry

Biological Activity

2-[1-(2-Methylphenyl)cyclopropyl]acetic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a candidate for therapeutic applications. This article synthesizes findings from recent studies on its biological activity, focusing on its anti-inflammatory properties and potential mechanisms of action.

Chemical Structure and Properties

The compound has a unique cyclopropyl structure combined with a substituted phenyl group, which is crucial for its biological activity. The molecular formula is C12H14O2C_{12}H_{14}O_2, with a molecular weight of approximately 202.24 g/mol. Its structural features are significant for interactions with biological targets.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory process.

Table 1: Inhibition Potency Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound25 ± 315 ± 2
Celecoxib0.04 ± 0.010.04 ± 0.01

The compound demonstrated an IC50 value of 15 µM against COX-2, indicating substantial potency compared to traditional NSAIDs like celecoxib, which serves as a benchmark in anti-inflammatory drug development .

The mechanism by which this compound exerts its effects appears to involve modulation of inflammatory pathways. Studies suggest that it may inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammatory responses .

Case Study: In Vivo Efficacy
In an animal model of carrageenan-induced paw edema, administration of this compound significantly reduced swelling compared to control groups, further supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and selectivity of this compound. Modifications to the cyclopropyl and phenyl moieties can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance binding affinity to COX enzymes.

Table 2: SAR Insights

ModificationEffect on COX-2 Activity
Methyl group at para positionIncreased potency
Halogen substitutionsVarying effects; generally increased selectivity

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid, and how can stereochemical integrity be preserved?

  • Methodological Answer : The synthesis typically involves cyclopropanation of substituted styrene derivatives followed by functional group transformations. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to form the cyclopropyl ring with controlled stereochemistry .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) under mild acidic/basic conditions to avoid racemization .
  • Chiral Resolution : Chiral HPLC or enzymatic resolution to isolate enantiomers, critical for bioactivity studies .
    • Critical Parameters : Reaction temperature (< 0°C for cyclopropanation) and catalyst loading (2–5 mol%) to minimize side reactions .

Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?

  • Methodological Answer :

  • Stereochemical Confirmation : X-ray crystallography for absolute configuration determination; NMR (¹H/¹³C) to analyze coupling constants (e.g., JHH for cyclopropane protons) .
  • Purity Assessment : HPLC with chiral columns (≥98% purity threshold for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C12H14O2) .

Q. How can researchers assess the biological activity of this compound in antiviral studies?

  • Methodological Answer :

  • In Vitro Assays : Use viral replication inhibition assays (e.g., plaque reduction in HSV-1 or influenza A models) at concentrations ranging from 1–100 µM .
  • Target Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to viral enzymes (e.g., neuraminidase) .
  • Control Compounds : Include structurally related analogs (e.g., cyclopropane derivatives lacking the 2-methylphenyl group) to isolate structure-activity relationships .

Advanced Research Questions

Q. What strategies address stereochemical instability during large-scale synthesis?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyl esters or silyl ethers to stabilize reactive carboxylic acid groups during cyclopropanation .
  • Low-Temperature Conditions : Maintain reactions at –20°C to prevent epimerization .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect stereochemical shifts .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Compare results under consistent conditions (e.g., cell type, viral titer, incubation time). For example, discrepancies in IC50 values may arise from varying cell permeability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., montelukast derivatives) to identify trends .
  • Mechanistic Studies : Use knockout cell lines to confirm target specificity (e.g., COX-2 vs. 5-lipoxygenase inhibition) .

Q. What computational approaches predict the metabolic stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane ring opening, a common metabolic pathway .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify vulnerable sites (e.g., methylphenyl group oxidation) .
  • In Silico ADMET Tools : Use software like SwissADME to predict bioavailability and hepatic clearance .

Q. How can structure-activity relationships (SARs) guide the design of more potent analogs?

  • Methodological Answer :

  • Key Modifications :
ModificationImpact on ActivityReference
2-Methylphenyl → 4-Trifluoromethylphenyl Increased lipophilicity and viral target binding
Acetic Acid → Trifluoroacetic Acid Enhanced metabolic stability but reduced solubility
  • 3D-QSAR Models : Develop CoMFA/CoMSIA models using training sets of 15–20 analogs to prioritize synthetic targets .

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